molecular formula C17H13N7O2 B2699020 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1226446-92-9

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2699020
CAS RN: 1226446-92-9
M. Wt: 347.338
InChI Key: PIQPNSFUTZQDMC-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer Properties


Research has shown that derivatives related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exhibit promising anticancer activities. For instance, compounds with a structure incorporating elements of this chemical have been synthesized and evaluated for their anticancer efficacy, revealing significant activity against various cancer cell lines, including breast cancer (Salahuddin et al., 2014).

Antimicrobial Activity


Some derivatives of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide have been explored for their antimicrobial properties. A study highlighted the synthesis of new derivatives that showed antimicrobial activity against various bacteria and fungi strains, demonstrating the compound's potential as a base for developing antimicrobial agents (A. M. Sridhara et al., 2010).

Anti-inflammatory Activity


The chemical structure of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide lends itself to modifications that can lead to compounds with anti-inflammatory activity. Research in this area has generated compounds that were tested and shown to possess anti-inflammatory effects, indicating the versatility of this chemical scaffold in creating new therapeutic agents (R. Kalsi et al., 1990).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride to form 4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to form N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-aminobenzamide. Finally, this compound is reacted with sodium azide in the presence of acetic acid to form the desired product.", "Starting Materials": [ "4-oxo-3,4-dihydrophthalazine-1-carboxylic acid", "thionyl chloride", "4-aminobenzamide", "triethylamine", "sodium azide", "acetic acid" ], "Reaction": [ "Step 1: React 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride to form 4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride.", "Step 2: React 4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride with 4-aminobenzamide in the presence of triethylamine to form N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-aminobenzamide.", "Step 3: React N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-aminobenzamide with sodium azide in the presence of acetic acid to form N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide." ] }

CAS RN

1226446-92-9

Product Name

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Molecular Formula

C17H13N7O2

Molecular Weight

347.338

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H13N7O2/c25-16(11-4-3-5-12(8-11)24-10-19-22-23-24)18-9-15-13-6-1-2-7-14(13)17(26)21-20-15/h1-8,10H,9H2,(H,18,25)(H,21,26)

InChI Key

PIQPNSFUTZQDMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4

solubility

not available

Origin of Product

United States

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